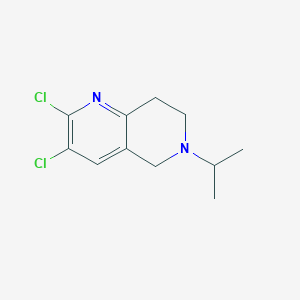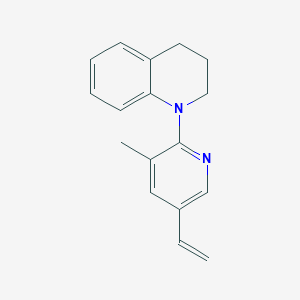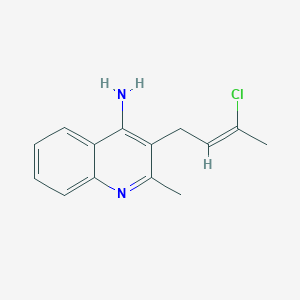![molecular formula C14H19N3O B11865108 8-[(5-Aminopentyl)amino]quinolin-6-ol CAS No. 6633-13-2](/img/structure/B11865108.png)
8-[(5-Aminopentyl)amino]quinolin-6-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-[(5-Aminopentyl)amino]quinolin-6-ol est un composé chimique qui appartient à la classe des dérivés de la quinoléine. Les dérivés de la quinoléine sont connus pour leurs diverses activités biologiques et ont été largement étudiés pour leurs applications thérapeutiques potentielles. Ce composé, en particulier, s'est montré prometteur dans divers domaines de la recherche scientifique en raison de sa structure chimique et de ses propriétés uniques.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du 8-[(5-Aminopentyl)amino]quinolin-6-ol implique généralement les étapes suivantes :
Matière première : La synthèse commence avec le quinolin-6-ol comme matière première.
Amination : Le quinolin-6-ol subit une réaction d'amination avec la 5-aminopentylamine. Cette réaction est généralement effectuée en présence d'un catalyseur approprié et dans des conditions de température et de pression contrôlées.
Purification : Le produit obtenu est ensuite purifié à l'aide de techniques telles que la recristallisation ou la chromatographie afin d'obtenir le composé final à une grande pureté.
Méthodes de production industrielle
En milieu industriel, la production du this compound peut impliquer une synthèse à grande échelle utilisant des conditions de réaction similaires à celles décrites ci-dessus. Le processus peut être optimisé pour obtenir des rendements plus élevés et une rentabilité accrue, et peut inclure des étapes supplémentaires pour la purification et le contrôle qualité.
Analyse Des Réactions Chimiques
Types de réactions
Le 8-[(5-Aminopentyl)amino]quinolin-6-ol peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former des dérivés de la quinoléine avec différents états d'oxydation.
Réduction : Les réactions de réduction peuvent convertir le composé en ses formes réduites, modifiant potentiellement son activité biologique.
Substitution : Le composé peut subir des réactions de substitution où un ou plusieurs groupes fonctionnels sont remplacés par d'autres groupes, conduisant à la formation de nouveaux dérivés.
Réactifs et conditions courants
Oxydation : Des agents oxydants courants tels que le permanganate de potassium ou le peroxyde d'hydrogène peuvent être utilisés.
Réduction : Des agents réducteurs comme le borohydrure de sodium ou l'hydrure de lithium et d'aluminium sont généralement utilisés.
Substitution : Divers nucléophiles ou électrophiles peuvent être utilisés en fonction de la réaction de substitution souhaitée.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut donner des N-oxydes de quinoléine, tandis que la réduction peut produire des dérivés d'amines.
4. Applications de la recherche scientifique
Chimie : Le composé est utilisé comme élément constitutif pour la synthèse de molécules plus complexes et comme ligand en chimie de coordination.
Biologie : Il a montré un potentiel en tant qu'agent antimicrobien, avec une activité contre diverses souches bactériennes et fongiques.
Médecine : La recherche a indiqué son potentiel en tant qu'agent antipaludique et antileishmanien, ce qui en fait un candidat pour le développement de médicaments.
Industrie : Le composé peut être utilisé dans le développement de nouveaux matériaux présentant des propriétés spécifiques, telles que la fluorescence ou la conductivité.
5. Mécanisme d'action
Le mécanisme d'action du this compound implique son interaction avec des cibles moléculaires et des voies spécifiques :
Cibles moléculaires : Le composé peut cibler des enzymes ou des récepteurs impliqués dans le métabolisme microbien, conduisant à l'inhibition de leur activité.
Voies impliquées : Il peut interférer avec les principales voies métaboliques dans les micro-organismes, perturbant leur croissance et leur survie.
Applications De Recherche Scientifique
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It has shown potential as an antimicrobial agent, with activity against various bacterial and fungal strains.
Medicine: Research has indicated its potential as an antimalarial and antileishmanial agent, making it a candidate for drug development.
Industry: The compound may be used in the development of new materials with specific properties, such as fluorescence or conductivity.
Mécanisme D'action
The mechanism of action of 8-[(5-Aminopentyl)amino]quinolin-6-ol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes or receptors involved in microbial metabolism, leading to the inhibition of their activity.
Pathways Involved: It may interfere with key metabolic pathways in microorganisms, disrupting their growth and survival.
Comparaison Avec Des Composés Similaires
Composés similaires
8-Aminoquinoléine : Un composé apparenté présentant des activités biologiques similaires mais des propriétés chimiques différentes.
Chloroquine : Un médicament antipaludique qui présente des similitudes structurales avec les dérivés de la quinoléine.
Primaquine : Un autre agent antipaludique avec une structure de base de la quinoléine.
Unicité
Le 8-[(5-Aminopentyl)amino]quinolin-6-ol est unique en raison de son motif de substitution spécifique, qui peut conférer des activités biologiques et des propriétés chimiques distinctes par rapport à d'autres dérivés de la quinoléine. Son potentiel en tant qu'agent antimicrobien à large spectre le distingue des autres composés similaires.
Propriétés
Numéro CAS |
6633-13-2 |
|---|---|
Formule moléculaire |
C14H19N3O |
Poids moléculaire |
245.32 g/mol |
Nom IUPAC |
8-(5-aminopentylamino)quinolin-6-ol |
InChI |
InChI=1S/C14H19N3O/c15-6-2-1-3-7-16-13-10-12(18)9-11-5-4-8-17-14(11)13/h4-5,8-10,16,18H,1-3,6-7,15H2 |
Clé InChI |
WNRGIRYGYJNKOE-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=CC(=CC(=C2N=C1)NCCCCCN)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2H-Spiro[benzofuran-3,4'-piperidine] acetate](/img/structure/B11865055.png)



![Tert-butyl 1-azaspiro[4.5]decan-8-ylcarbamate](/img/structure/B11865073.png)
![1-{2-[(Triethylsilyl)oxy]phenyl}ethan-1-one](/img/structure/B11865080.png)






